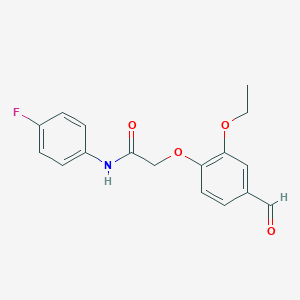

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

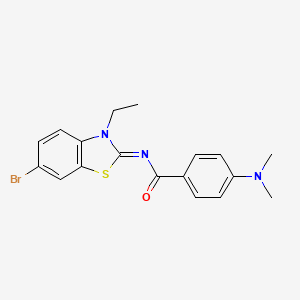

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SKF-38393 and is a selective agonist of dopamine D1 receptors.

Scientific Research Applications

Nature of Urea-Fluoride Interaction

- Research Focus : Investigated the interaction of ureas like 1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea with fluoride ions, showing urea deprotonation due to HF2- formation (Boiocchi et al., 2004).

Serotonin Reuptake Inhibitors

- Research Focus : Explored the potential of unsymmetrical ureas, including derivatives of indole, as serotonin reuptake inhibitors with applications in antidepressant therapies (Matzen et al., 2000).

Gold-Catalyzed Cascade Reaction

- Research Focus : Described the synthesis of polycyclic indole skeletons using gold-catalyzed reactions involving urea-substituted compounds (Wang et al., 2014).

Inhibitor of Fibroblast Growth Factor Receptor

- Research Focus : Investigated N-aryl-N'-pyrimidin-4-yl ureas as potent inhibitors of the fibroblast growth factor receptor, with potential implications in cancer treatment (Guagnano et al., 2011).

Ag-Catalyzed Intramolecular Diamination

- Research Focus : Explored the synthesis of fused indole-cyclic urea derivatives through Ag-catalyzed intramolecular diamination, contributing to the field of organic synthesis (Rajesh et al., 2017).

Urease – Nickel Nanoelectrode Sensor

- Research Focus : Discussed the use of urease and nickel nanoelectrodes in electrochemical sensors, providing insights into biosensor technology (Hubálek et al., 2007).

Cytokinin-like Activity and Rooting Enhancement

- Research Focus : Investigated urea derivatives, including those related to indole, for their effects on plant growth and development (Ricci & Bertoletti, 2009).

Crystal Structure Analysis

- Research Focus : Analyzed the crystal structure of indole-urea compounds, contributing to the understanding of their molecular configurations (Saharin et al., 2008).

Urea-Functionalized Metal-Organic Framework

- Research Focus : Developed a urea-functionalized metal-organic framework for catalytic applications, showcasing the versatility of urea derivatives in catalysis (Das et al., 2019).

Molecular Rearrangement

- Research Focus : Explored the molecular rearrangement of indole-urea compounds, contributing to the field of organic chemistry and molecular synthesis (Klásek et al., 2007).

Serotonin 5-HT2 Antagonists

- Research Focus : Investigated the use of indole-urea derivatives as serotonin 5-HT2 antagonists with potential implications in neuroscience and pharmacology (Perregaard et al., 1992).

properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c22-18(19-12-6-9-14-7-2-1-3-8-14)21-17-13-20-16-11-5-4-10-15(16)17/h1-5,7-8,10-11,13,20H,6,9,12H2,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHAXDSYXCVMDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

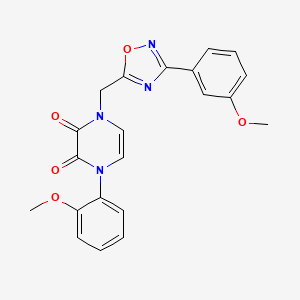

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2730897.png)

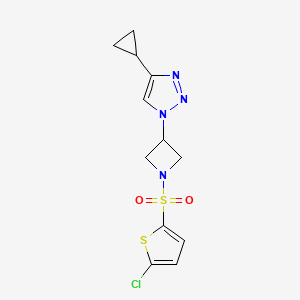

![4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2730898.png)

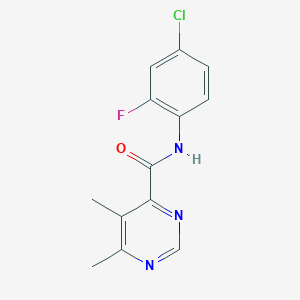

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730899.png)

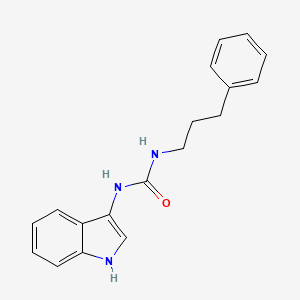

![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)